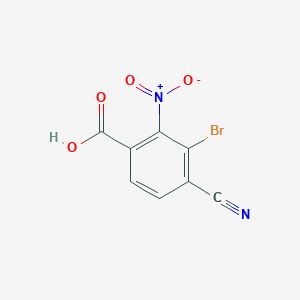
3-Bromo-4-cyano-2-nitrobenzoic acid
Übersicht
Beschreibung
3-Bromo-4-cyano-2-nitrobenzoic acid is an organic compound characterized by the presence of a bromine atom, a cyano group, and a nitro group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Nitration: The compound can be synthesized by nitration of 3-bromo-4-cyano-benzoic acid using concentrated nitric acid and sulfuric acid as a catalyst.
Halogenation: Bromination of 4-cyano-2-nitrobenzoic acid can be achieved using bromine in the presence of a suitable solvent like acetic acid.
Cyano Group Introduction: The cyano group can be introduced via a Sandmeyer reaction, where an amine group on the benzene ring is diazotized and then replaced with a cyano group.
Industrial Production Methods: Industrial production typically involves large-scale nitration and bromination reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitro group can be oxidized to a nitrate ester under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin (II) chloride, iron powder.
Substitution: Sodium hydroxide, aqueous ammonia.
Major Products Formed:
Oxidation: Nitrate esters.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-cyano-2-nitrobenzoic acid finds applications in various scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of nitro compounds with biological systems.
Medicine: Its derivatives may have potential pharmacological activities and can be explored for drug development.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through its functional groups:
Nitro Group: Acts as an electrophile, participating in electrophilic substitution reactions.
Cyano Group: Contributes to the compound's reactivity by stabilizing intermediates.
Bromine Atom: Enhances the compound's reactivity and provides a site for further chemical modifications.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, influencing biochemical pathways related to its functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-cyano-2-nitrobenzoic acid: Similar structure but different position of substituents.
3-Bromo-2-cyano-4-nitrobenzoic acid: Different arrangement of nitro and cyano groups.
2-Bromo-4-cyano-3-nitrobenzoic acid: Another positional isomer.
This comprehensive overview highlights the significance of 3-Bromo-4-cyano-2-nitrobenzoic acid in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-bromo-4-cyano-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-4(3-10)1-2-5(8(12)13)7(6)11(14)15/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZKQSXTOMUUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















